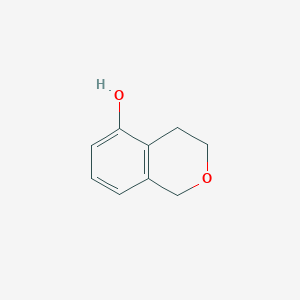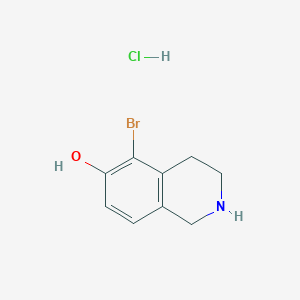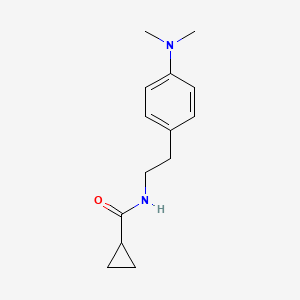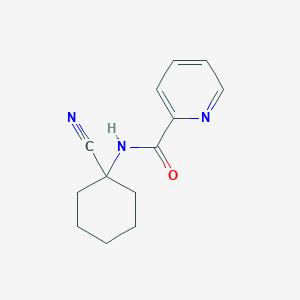
3,4-dihydro-1H-2-benzopyran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-1H-2-benzopyran-5-ol: is an organic compound with the molecular formula C9H10O2. It is a member of the benzopyran family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a benzopyran ring system with a hydroxyl group at the 5th position, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-1H-2-benzopyran-5-ol typically involves the hydrogenation of benzopyran derivatives. One common method is the catalytic hydrogenation of benzopyran in the presence of a palladium catalyst under mild conditions . Another approach involves the reduction of benzopyran-5-one using sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,4-dihydro-1H-2-benzopyran-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzopyran-5-one or benzopyran-5-aldehyde.
Reduction: Formation of fully saturated benzopyran derivatives.
Substitution: Formation of halogenated benzopyran derivatives.
Scientific Research Applications
Chemistry: 3,4-dihydro-1H-2-benzopyran-5-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable molecule in biological research .
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications in treating diseases like cancer, cardiovascular disorders, and neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and polymers .
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-2-benzopyran-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 5th position allows it to act as an antioxidant by scavenging free radicals and reducing oxidative stress . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
3,4-dihydro-1H-2-benzopyran-1-one: A ketone derivative with similar structural features but different reactivity and applications.
2H-1-benzopyran-3,4-dihydro: A closely related compound with a different substitution pattern on the benzopyran ring.
Uniqueness: 3,4-dihydro-1H-2-benzopyran-5-ol is unique due to the presence of the hydroxyl group at the 5th position, which imparts distinct chemical reactivity and biological activities. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,10H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJXGCRAXIIOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-Bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2660672.png)
![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2660677.png)



![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2660683.png)
![2-cyclopropyl-1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2660684.png)
![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/new.no-structure.jpg)
![7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2660686.png)
![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride](/img/structure/B2660688.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2660690.png)
